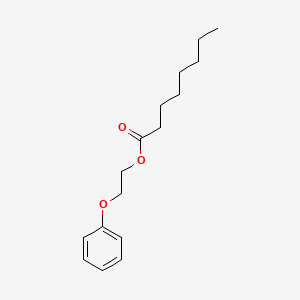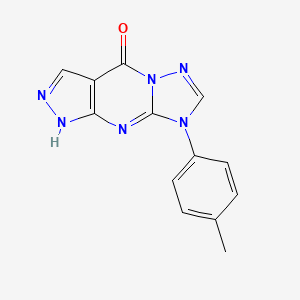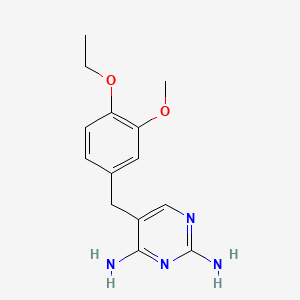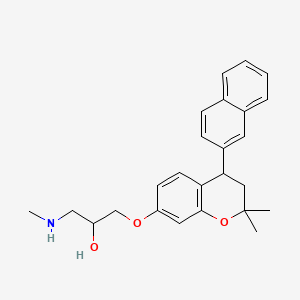
N-(3-(Dimethylamino)propyl)-N-((phenylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(Dimethylamino)propyl)-N-((phenylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in medicine and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-N-((phenylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide typically involves multiple steps, including the formation of the ergoline core and subsequent functionalization. Common reagents and conditions may include:
Starting Materials: Ergoline derivatives, dimethylamine, phenyl isocyanate, and allyl bromide.
Reaction Conditions: Solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
化学反応の分析
Types of Reactions
N-(3-(Dimethylamino)propyl)-N-((phenylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems and potential therapeutic uses.
Medicine: Investigating its pharmacological properties and potential as a drug candidate.
Industry: Use in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of N-(3-(Dimethylamino)propyl)-N-((phenylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Receptors, enzymes, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
Ergoline Derivatives: Compounds like lysergic acid diethylamide (LSD) and ergotamine.
Dimethylamino Compounds: Similar structures with dimethylamino groups.
Phenylamino Compounds: Compounds containing phenylamino groups.
Uniqueness
N-(3-(Dimethylamino)propyl)-N-((phenylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide is unique due to its specific combination of functional groups and its potential pharmacological properties.
特性
CAS番号 |
126554-49-2 |
|---|---|
分子式 |
C30H37N5O2 |
分子量 |
499.6 g/mol |
IUPAC名 |
(6aR,9R)-N-[3-(dimethylamino)propyl]-N-(phenylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C30H37N5O2/c1-4-14-34-20-22(17-25-24-12-8-13-26-28(24)21(19-31-26)18-27(25)34)29(36)35(16-9-15-33(2)3)30(37)32-23-10-6-5-7-11-23/h4-8,10-13,19,22,25,27,31H,1,9,14-18,20H2,2-3H3,(H,32,37)/t22-,25?,27-/m1/s1 |
InChIキー |
LGBXTXLXCHYMNS-QLOWOONCSA-N |
異性体SMILES |
CN(C)CCCN(C(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NC5=CC=CC=C5 |
正規SMILES |
CN(C)CCCN(C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate](/img/structure/B12750070.png)









![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)
